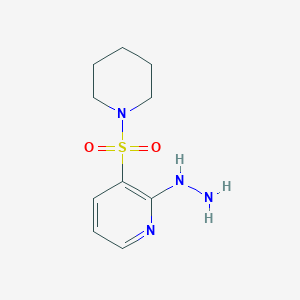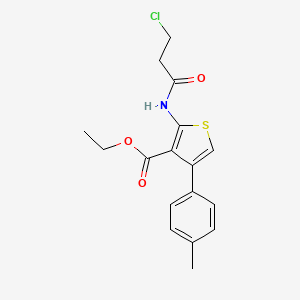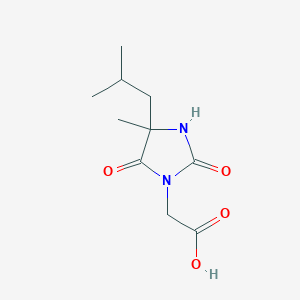
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is a synthetic organic compound with the molecular formula C10H16N2O4 and a molecular weight of 228.25 g/mol . This compound is characterized by the presence of an imidazolidinone ring substituted with isobutyl and methyl groups, and an acetic acid moiety.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid typically involves the reaction of appropriate imidazolidinone derivatives with acetic acid or its derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for efficiency, cost-effectiveness, and safety. The use of automated systems and advanced analytical techniques ensures consistent product quality and compliance with regulatory standards .
化学反応の分析
Types of Reactions
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced imidazolidinone derivatives.
Substitution: The acetic acid moiety can participate in substitution reactions to form esters or amides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alcohols, amines). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include oxidized imidazolidinone derivatives, reduced imidazolidinone derivatives, and substituted acetic acid derivatives .
科学的研究の応用
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
類似化合物との比較
Similar Compounds
- 2-(4-butyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 2-(4-ethyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid
- 2-(4,4-diethyl-2,5-dioxoimidazolidin-1-yl)acetic acid
Uniqueness
2-(4-isobutyl-4-methyl-2,5-dioxoimidazolidin-1-yl)acetic acid is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
特性
IUPAC Name |
2-[4-methyl-4-(2-methylpropyl)-2,5-dioxoimidazolidin-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O4/c1-6(2)4-10(3)8(15)12(5-7(13)14)9(16)11-10/h6H,4-5H2,1-3H3,(H,11,16)(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMGICURVRSFJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)N(C(=O)N1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
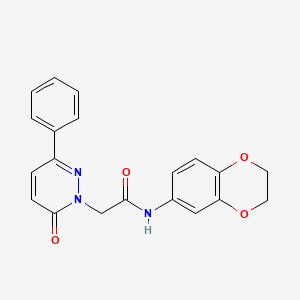
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-4-tert-butylbenzene-1-sulfonamide](/img/structure/B2954202.png)
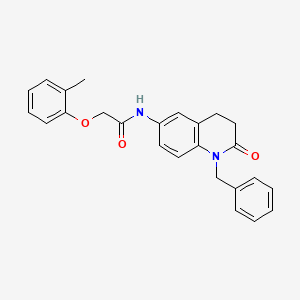
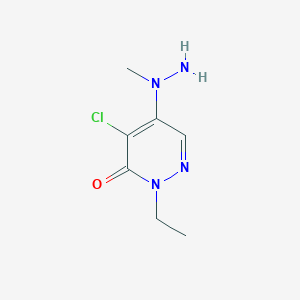
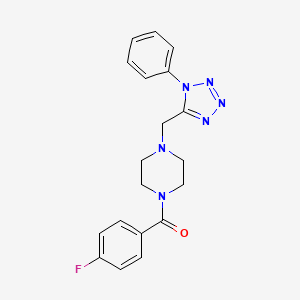
![N-(cyanomethyl)-4-[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanamide](/img/structure/B2954207.png)
![2-[4-(Pyridin-2-ylmethoxy)phenyl]acetic acid](/img/structure/B2954210.png)
![N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-methoxybenzamide](/img/structure/B2954211.png)
![6-methoxy-2-[4-(thiolan-3-yl)-1,4-diazepane-1-carbonyl]-1H-indole](/img/structure/B2954212.png)
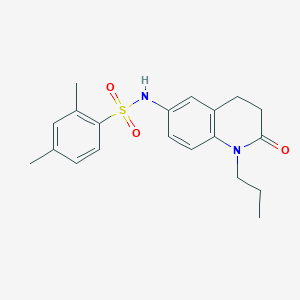
![1,4-Bis[(4-methylphenyl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2954217.png)
![N-(2-((6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)amino)-2-oxoethyl)benzamide](/img/structure/B2954220.png)
